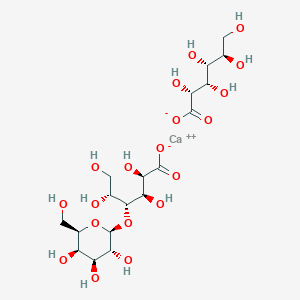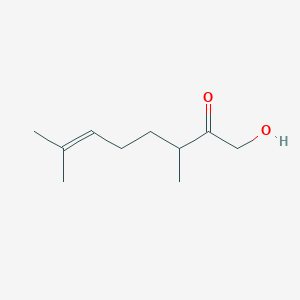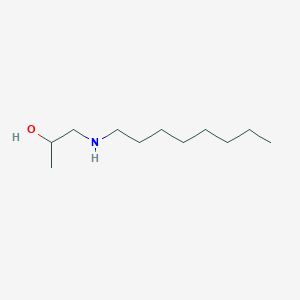
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is an organic compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the presence of a hydrazonoyl group (-C(X):NNH-) attached to a halogen atom. The compound is known for its applications in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide typically involves the reaction of 2,2-dimethylpropanehydrazonoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as thiolates, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazonoyl compounds.
科学的研究の応用
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide involves the interaction of the hydrazonoyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-N-(3-nitrophenyl)propanehydrazonoyl bromide
- 2,2-Dimethyl-N-(4-nitrophenyl)propanamide
- 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl chloride
Uniqueness
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the nitro group and the hydrazonoyl bromide moiety makes it a versatile intermediate for various synthetic applications.
特性
CAS番号 |
33491-21-3 |
|---|---|
分子式 |
C11H14BrN3O2 |
分子量 |
300.15 g/mol |
IUPAC名 |
2,2-dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(12)14-13-8-4-6-9(7-5-8)15(16)17/h4-7,13H,1-3H3 |
InChIキー |
AKDPZNCRWZWPLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
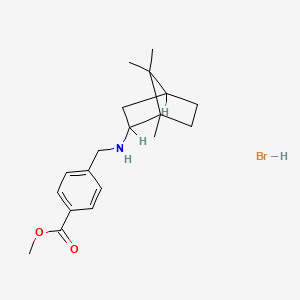
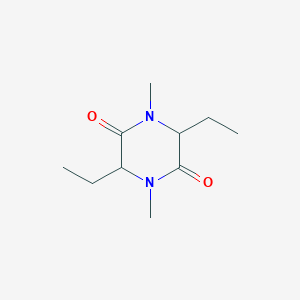
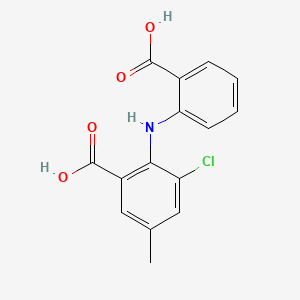
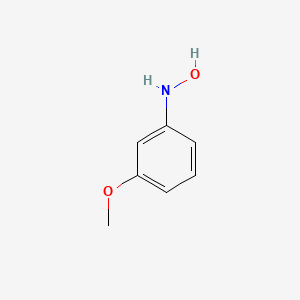

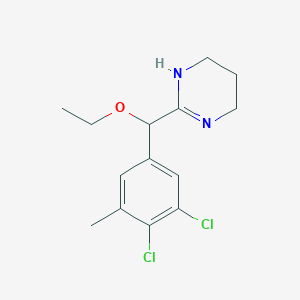
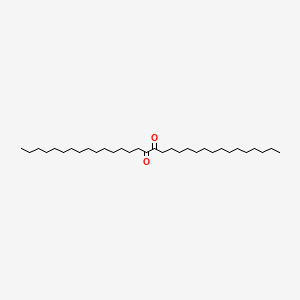
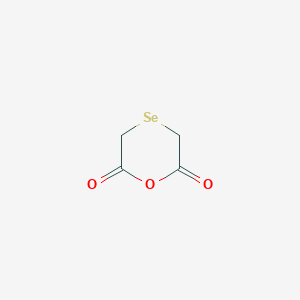
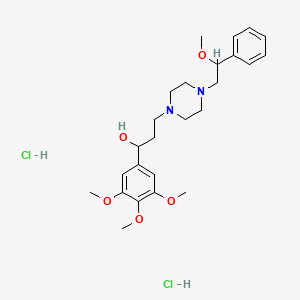
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
